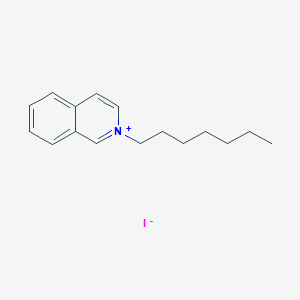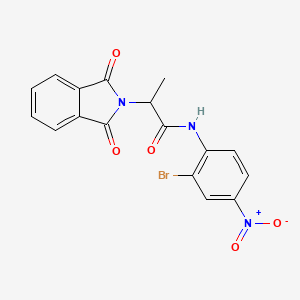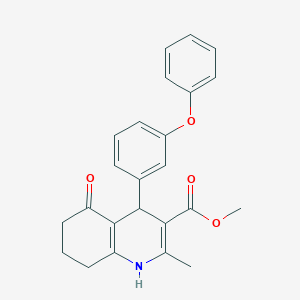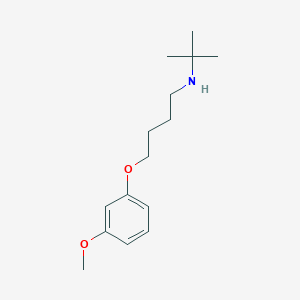
2-Heptylisoquinolin-2-ium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptylisoquinolin-2-ium;iodide is a quaternary ammonium compound derived from isoquinoline It features a heptyl group attached to the nitrogen atom of the isoquinoline ring, forming a positively charged isoquinolinium ion, which is balanced by an iodide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylisoquinolin-2-ium;iodide typically involves the alkylation of isoquinoline with heptyl iodide. The reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
- Isoquinoline + Heptyl Iodide → this compound
- The reaction is usually carried out in an organic solvent like acetonitrile or ethanol.
- The mixture is heated to reflux for several hours to ensure complete conversion.
- The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Heptylisoquinolin-2-ium;iodide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form isoquinoline N-oxide derivatives.
- Reduction : Reduction reactions can convert the isoquinolinium ion back to isoquinoline.
- Substitution : The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
- Oxidation : Isoquinoline N-oxide derivatives.
- Reduction : Isoquinoline.
- Substitution : Various alkyl or aryl isoquinolinium derivatives.
Applications De Recherche Scientifique
2-Heptylisoquinolin-2-ium;iodide has several scientific research applications:
- Chemistry : It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
- Biology : The compound exhibits antimicrobial properties and is studied for its potential use in disinfectants and antiseptics.
- Medicine : Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Industry : It is used in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 2-Heptylisoquinolin-2-ium;iodide involves its interaction with cellular membranes and DNA. The positively charged isoquinolinium ion can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can intercalate into DNA, inhibiting replication and transcription processes, which contributes to its antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-Pentylisoquinolin-2-ium;iodide
- 2-Hexylisoquinolin-2-ium;iodide
- 2-Octylisoquinolin-2-ium;iodide
Uniqueness: 2-Heptylisoquinolin-2-ium;iodide is unique due to its specific heptyl chain length, which influences its lipophilicity and membrane interaction properties. This makes it more effective in certain applications compared to its shorter or longer chain analogs. For example, the heptyl chain provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Propriétés
IUPAC Name |
2-heptylisoquinolin-2-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N.HI/c1-2-3-4-5-8-12-17-13-11-15-9-6-7-10-16(15)14-17;/h6-7,9-11,13-14H,2-5,8,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZPTOGSZMBHQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-propan-2-ylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5247252.png)
![1-(3-chloro-4-methylphenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5247260.png)
![1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5247265.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B5247270.png)

![[1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]-(3,4-dichlorophenyl)diazene](/img/structure/B5247278.png)
![2,5-DIMETHYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B5247288.png)

![2-(benzoylamino)-N-[4-(diethylamino)-1-methylbutyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide oxalate](/img/structure/B5247295.png)


![N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5247343.png)

![8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline](/img/structure/B5247351.png)
